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molecular formula C9H14O3 B8664148 1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol CAS No. 72445-21-7

1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol

Cat. No. B8664148
M. Wt: 170.21 g/mol
InChI Key: WIAIVFFTAUNKFV-UHFFFAOYSA-N
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Patent
US08952169B2

Procedure details

Following the procedure as described in Example 342 Step 2 and making non-critical variations to replace cyclohexenylmethanol with 1,4-dioxaspiro[4.5]dec-7-en-8-ylmethanol, the title compound was obtained as a colourless liquid (4.0 g, 96%): 1H NMR (300 MHz, CDCl3) δ 3.92-3.84 (m, 4H), 3.48 (d, J=10.8 Hz, 1H), 3.26 (d, J=10.9 Hz, 1H), 2.21-2.0 (m, 2H), 1.94-1.86 (m 1H), 1.77-1.65 (m, 1H), 1.60-1.51 (m, 1H), 1.40-1.30 (m, 1H), 0.58 (dd, J=9.2, 4.8 Hz, 1H), 0.40 (t, J=5.0 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1(CO)CCCCC=1.[O:9]1[C:13]2([CH2:18][CH2:17][C:16]([CH2:19][OH:20])=[CH:15][CH2:14]2)[O:12][CH2:11][CH2:10]1>>[O:9]1[CH2:10][CH2:11][O:12][C:13]21[CH2:18][CH2:17][C:16]1([CH2:19][OH:20])[CH:15]([CH2:1]1)[CH2:14]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCCCC1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CC=C(CC2)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C2(OCC1)CC1CC1(CC2)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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